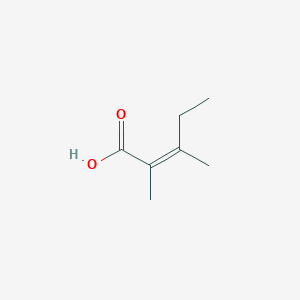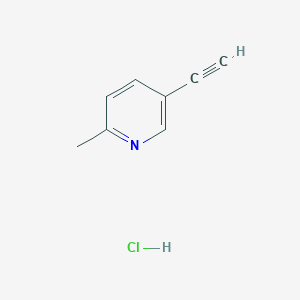
5-Ethynyl-2-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-methylpyridine is a unique chemical compound with the empirical formula C8H7N . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-Ethynyl-2-methylpyridine is represented by the SMILES stringCC1=CC=C(C#C)C=N1 . The InChI representation is 1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 . The molecular weight of this compound is 117.15 . Physical And Chemical Properties Analysis
5-Ethynyl-2-methylpyridine is a solid substance . Its molecular weight is 117.15 . The compound’s empirical formula is C8H7N .Aplicaciones Científicas De Investigación
Antioxidant Synthesis
5-Ethynyl-2-methylpyridine hydrochloride can be utilized in the synthesis of new antioxidants. For example, a study discusses the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, and establishes conditions to obtain the product in good yield (Yao Xing-sheng, 2007).
Photodimerization Studies
The compound is relevant in studies involving photodimerization. For instance, ultraviolet irradiation of various 2-aminopyridines resulted in the formation of 1,4-dimers, indicating its potential role in photochemical studies (E. Taylor & R. O. Kan, 1963).
Reactivity Studies
In reactivity studies, the synthesis and reactivity of derivatives like 5-chloro-2,4-dihydroxypyridine have been explored. These studies investigate reactions with other chemicals, providing insights into potential applications in chemical synthesis (C. R. Kolder & H. J. Hertog, 2010).
Potential Anticancer Agents
The compound has been used in synthesizing potential anticancer agents. For example, the synthesis of Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines was investigated for their effects on the proliferation of cultured L1210 cells, indicating its potential in medicinal chemistry (C. Temple et al., 1983).
Molecular Devices
5-Ethynyl-2-methylpyridine hydrochloride can be involved in creating molecular devices. A study highlights a molecule showing charge-induced conformational switching, suggesting its use in memory devices or nano-actuators (P. Derosa, Suneel Guda, & J. Seminario, 2003).
Supramolecular Nanoengineering
It can be used in supramolecular nanoengineering. A synthesis involving bridged bis- and tris-5-(2, 2'-Bipyridines) was reported, potentially creating multitopic metal ion-binding modules for nanoengineering applications (Baxter, 2000).
Nucleoside Synthesis
The compound has applications in nucleoside synthesis. For instance, 5-ethynyluridine and 2′-deoxy-5-ethynyluridine were synthesized for use as markers of replicated DNA, highlighting its role in genetic and molecular biology research (P. Barr et al., 1979).
Gastric-Acid Inhibition
It serves as a building block for compounds with gastric-acid inhibiting activity. A study describes the synthesis of 4-methoxy-2,3,5-trimethylpyridine from 5-Ethynyl-2-methylpyridine hydrochloride, an important precursor for gastric-acid inhibiting compounds (M. Mittelbach et al., 1988).
Safety and Hazards
5-Ethynyl-2-methylpyridine is classified as an acute toxic substance . It has a hazard classification of Acute Tox. 3 Oral . The safety information includes the following precautionary statements: P301 + P330 + P331 + P310 . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation .
Propiedades
IUPAC Name |
5-ethynyl-2-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N.ClH/c1-3-8-5-4-7(2)9-6-8;/h1,4-6H,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPYEKRARQQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methylpyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)
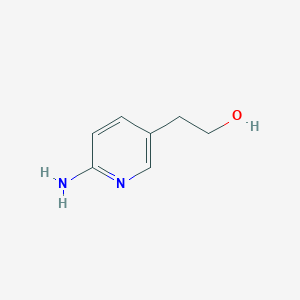
![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)
![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)
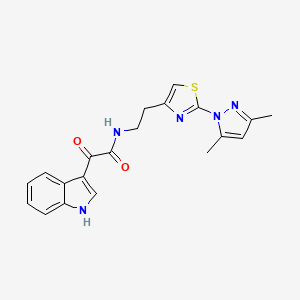
![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)
![Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2719187.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)
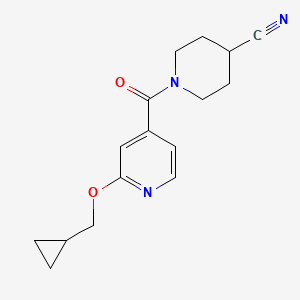
![5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2719196.png)


